Cimetidine hydrochloride

Catalog No.
S584684
CAS No.
70059-30-2
M.F
C10H17ClN6S
M. Wt
288.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimetidine hydrochloride

CAS Number

70059-30-2

Product Name

Cimetidine hydrochloride

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride

Molecular Formula

C10H17ClN6S

Molecular Weight

288.80 g/mol

InChI

InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H

InChI Key

QJHCNBWLPSXHBL-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N.Cl

Synonyms

Altramet, Biomet, Biomet400, Cimetidine, Cimetidine HCl, Cimetidine Hydrochloride, Eureceptor, HCl, Cimetidine, Histodil, Hydrochloride, Cimetidine, N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine, SK and F 92334, SK and F-92334, SK and F92334, SKF 92334, SKF-92334, SKF92334, Tagamet

Canonical SMILES

[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-]

Mechanism of Action:

Cimetidine hydrochloride, also known as cimetidine, is a histamine H2 receptor antagonist. This means it binds to specific sites (H2 receptors) on cells in the stomach, preventing the hormone histamine from stimulating the production of stomach acid. This reduces the overall acidity of the stomach, which can be beneficial in various research applications. Source: National Institutes of Health, [PubChem: )]

Applications in Scientific Research:

  • Understanding gastric acid secretion: Cimetidine can be used to study the mechanisms of gastric acid secretion and the role of histamine in this process. Researchers can measure the effect of cimetidine on acid production to gain insights into the complex physiological pathways involved. Source: National Center for Biotechnology Information, [NCBI Bookshelf: )]
  • Investigating peptic ulcers: Cimetidine's ability to reduce stomach acid has been valuable in researching peptic ulcers, which are sores in the lining of the stomach or duodenum. Researchers can use cimetidine to assess its effectiveness in promoting ulcer healing and investigate the underlying causes of these ulcers. Source: StatPearls, [NCBI Bookshelf: )]
  • Studying other gastrointestinal conditions: Cimetidine may also be used in research on other gastrointestinal conditions, such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. By understanding how cimetidine affects these conditions, researchers can develop new and improved treatment strategies. )]

Cimetidine hydrochloride is a histamine H2 receptor antagonist, primarily used to decrease gastric acid secretion. It is effective in treating various gastrointestinal disorders, including gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. The compound is known for its ability to competitively inhibit the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells, leading to reduced secretion of gastric acid and pepsin .

The chemical formula for cimetidine hydrochloride is C10H17ClN6S\text{C}_{10}\text{H}_{17}\text{ClN}_{6}\text{S}, and its IUPAC name is N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride . Cimetidine is characterized by its hydrophilic properties and has a relatively short half-life of approximately 2 hours, with a duration of action ranging from 4 to 8 hours .

Cimetidine works by binding competitively to histamine H2 receptors on gastric parietal cells. Histamine normally stimulates these cells to produce stomach acid. By blocking the receptors, cimetidine reduces the amount of acid produced, providing relief from symptoms like heartburn and ulcers [].

Cimetidine undergoes several metabolic transformations primarily in the liver, where it is converted into metabolites such as cimetidine sulfoxide and hydroxycimetidine. The major metabolite, cimetidine sulfoxide, accounts for about 30% of the drug excreted in urine . The compound also exhibits competitive inhibition of cytochrome P450 enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, which can affect the metabolism of co-administered drugs .

The primary reaction mechanism involves cimetidine binding to the heme-iron of cytochrome P450 enzymes, thereby inhibiting their activity. This interaction can lead to increased plasma concentrations of other drugs metabolized by these enzymes .

Cimetidine's primary biological activity is as an antagonist of histamine H2 receptors. By blocking these receptors, it effectively reduces gastric acid secretion from parietal cells. This action not only alleviates symptoms associated with excessive stomach acid but also promotes healing in gastric ulcers and esophagitis . Additionally, cimetidine has been shown to influence the immune response by increasing gastric bacterial flora and may have implications in treating certain cancers due to its effects on gastric acidity and bacterial populations .

The synthesis of cimetidine typically involves several key steps:

  • Formation of the Imidazole Ring: Starting from appropriate precursors, an imidazole ring is formed through cyclization reactions.
  • N-Methylation: The imidazole derivative undergoes N-methylation to introduce the methyl group.
  • Guanidine Formation: A guanidine moiety is introduced through reactions involving cyanides and appropriate amines.
  • Hydrochloride Salt Formation: Finally, cimetidine is converted to its hydrochloride form by reacting with hydrochloric acid.

These synthetic pathways allow for the production of cimetidine in a form that is both effective and stable for pharmaceutical applications .

Cimetidine is widely used in clinical settings for:

  • Gastroesophageal Reflux Disease: Reducing symptoms by decreasing stomach acid production.
  • Peptic Ulcers: Promoting healing by reducing gastric acidity.
  • Zollinger-Ellison Syndrome: Managing excessive gastric acid secretion.
  • Prevention of Aspiration Pneumonitis: In surgical patients by reducing gastric volume and acidity preoperatively .

Additionally, due to its ability to inhibit cytochrome P450 enzymes, cimetidine has been investigated for potential use in enhancing the efficacy of certain chemotherapeutic agents .

Cimetidine exhibits numerous drug interactions due to its inhibition of cytochrome P450 enzymes. Significant interactions include:

  • Increased Levels of Other Drugs: Cimetidine can increase plasma concentrations of drugs such as warfarin, phenytoin, and theophylline by inhibiting their metabolism.
  • Decreased Absorption: It can reduce the absorption of drugs that require an acidic environment (e.g., ketoconazole) due to its effect on gastric pH .
  • Effects on Prodrugs: Cimetidine may decrease the effectiveness of prodrugs like codeine and tramadol by inhibiting their conversion into active metabolites .

Given these interactions, careful monitoring and dosage adjustments are often necessary when cimetidine is prescribed alongside other medications.

Cimetidine belongs to a class of medications known as H2 receptor antagonists. Other similar compounds include:

  • Ranitidine: Another H2 blocker with similar uses but fewer drug interactions.
  • Famotidine: More potent than cimetidine and has a longer duration of action.
  • Nizatidine: Similar pharmacological effects but with a different side effect profile.
CompoundMechanismPotencyDuration of ActionDrug Interactions
CimetidineH2 receptor antagonistModerate4–8 hoursHigh
RanitidineH2 receptor antagonistHigher8–12 hoursModerate
FamotidineH2 receptor antagonistHighest10–12 hoursLow
NizatidineH2 receptor antagonistModerate6–10 hoursModerate

Cimetidine's unique profile lies in its significant inhibition of cytochrome P450 enzymes compared to other H2 blockers. This property leads to a broader range of drug interactions and necessitates careful consideration during concurrent medication therapy .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

288.0923934 g/mol

Monoisotopic Mass

288.0923934 g/mol

Heavy Atom Count

18

UNII

WF10491673

Related CAS

73785-35-0

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Ulcer Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH2 [HSA:3274] [KO:K04150]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

71989-90-7
70059-30-2

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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